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ethyl 4-bromo-1-methyl-3-((methylamino)methyl)-1H-pyrazole-5-carboxylate

Catalog No.
S14517884
CAS No.
1454848-20-4
M.F
C9H14BrN3O2
M. Wt
276.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ethyl 4-bromo-1-methyl-3-((methylamino)methyl)-1H-...

CAS Number

1454848-20-4

Product Name

ethyl 4-bromo-1-methyl-3-((methylamino)methyl)-1H-pyrazole-5-carboxylate

IUPAC Name

ethyl 4-bromo-2-methyl-5-(methylaminomethyl)pyrazole-3-carboxylate

Molecular Formula

C9H14BrN3O2

Molecular Weight

276.13 g/mol

InChI

InChI=1S/C9H14BrN3O2/c1-4-15-9(14)8-7(10)6(5-11-2)12-13(8)3/h11H,4-5H2,1-3H3

InChI Key

NYGLUNLIFMOROI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=NN1C)CNC)Br

Ethyl 4-bromo-1-methyl-3-((methylamino)methyl)-1H-pyrazole-5-carboxylate is a chemical compound with the molecular formula C9H14BrN3O2C_9H_{14}BrN_3O_2 and a molecular weight of 276.13 g/mol. It features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and is substituted at various positions. The compound is characterized by the presence of a bromo group, a methyl group, and a carboxylate ester functional group, which contribute to its unique chemical properties and potential biological activities .

The reactivity of ethyl 4-bromo-1-methyl-3-((methylamino)methyl)-1H-pyrazole-5-carboxylate can be attributed to its functional groups. The bromo substituent can undergo nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis. Additionally, the carboxylate group can participate in esterification reactions, while the methylamino group may engage in further amination reactions, potentially leading to derivatives with enhanced biological activity .

Synthesis of ethyl 4-bromo-1-methyl-3-((methylamino)methyl)-1H-pyrazole-5-carboxylate typically involves several steps:

  • Formation of the Pyrazole Ring: Starting from suitable precursors, the pyrazole ring can be synthesized through cyclization reactions involving hydrazines and carbonyl compounds.
  • Bromination: The introduction of the bromo substituent can be achieved through electrophilic bromination of the pyrazole derivative.
  • Esterification: The carboxylic acid derivative is converted to its ethyl ester using ethanol in the presence of an acid catalyst.
  • Methylamination: Finally, the methylamino group can be introduced through reductive amination or similar methods .

Ethyl 4-bromo-1-methyl-3-((methylamino)methyl)-1H-pyrazole-5-carboxylate has potential applications in medicinal chemistry as a lead compound for drug development due to its structural features that may interact with biological targets. It could also serve as an intermediate in the synthesis of more complex molecules for pharmaceutical applications .

Interaction studies involving ethyl 4-bromo-1-methyl-3-((methylamino)methyl)-1H-pyrazole-5-carboxylate are crucial for understanding its pharmacodynamics and pharmacokinetics. Investigations into how this compound interacts with specific enzymes or receptors can provide insights into its mechanisms of action and therapeutic potential. Preliminary data suggest that compounds with similar structures may inhibit certain pathways involved in inflammation or cancer progression .

Ethyl 4-bromo-1-methyl-3-((methylamino)methyl)-1H-pyrazole-5-carboxylate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaSimilarity Index
Ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylateC7H9BrN2O20.90
Methyl 4-bromo-1H-pyrazole-5-carboxylateC6H7BrN2O20.81
4-Bromo-1H-pyrazole-5-carboxylic acidC5H5BrN2O20.88
2-(4-Bromo-1H-pyrazol-1-yl)acetic acidC6H6BrN2O20.80
1-Methyl-1H-pyrazole-5-carboxylic acidC6H7N3O20.79

The presence of both a bromo group and a methylamino group distinguishes ethyl 4-bromo-1-methyl-3-((methylamino)methyl)-1H-pyrazole-5-carboxylate from these similar compounds, potentially enhancing its reactivity and biological activity compared to others .

XLogP3

0.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

275.02694 g/mol

Monoisotopic Mass

275.02694 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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